3-Oxo-2-phenylpropanenitrile

Vue d'ensemble

Description

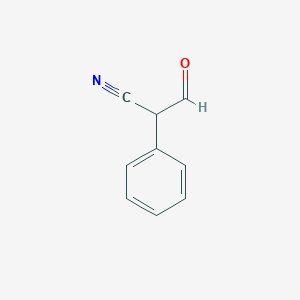

3-Oxo-2-phenylpropanenitrile (CAS: 5841-70-3), also known as α-formylbenzeneacetonitrile, is a nitrile-containing ketone with the molecular formula C₉H₇NO and a molecular weight of 145.16 g/mol . Structurally, it features a phenyl group at the C2 position and a ketone moiety at C3, connected to a nitrile group. Key physicochemical properties include a melting point of 157–160°C and a boiling point of 242.7°C at 760 mmHg .

This compound is a versatile synthon in organic chemistry, notably employed in the synthesis of heterocycles. For instance, it serves as a precursor for pyrazolo[1,5-a]pyrimidine derivatives, which are pharmacologically relevant scaffolds . Its reactivity stems from the electron-withdrawing nitrile and ketone groups, enabling participation in cyclocondensation and nucleophilic addition reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

-

Nucleophilic Acylation: One of the common methods for synthesizing 3-oxo-2-phenylpropanenitrile involves the nucleophilic acylation of aromatic aldehydes with 2-bromoacetonitrile. This reaction is catalyzed by N-heterocyclic carbenes and proceeds under mild conditions with high yields. The reaction typically involves the use of imidazolium salts as catalysts and is carried out in a solvent mixture of tetrahydrofuran and tert-butanol at room temperature .

-

Michael Addition: Another method involves the Michael addition of this compound to linear conjugated enynones. This reaction is carried out in the presence of sodium methoxide as a base in methanol at room temperature. The reaction time ranges from 4 to 26 hours, and the products are polyfunctional δ-diketones .

Industrial Production Methods:

Industrial production methods for this compound are not extensively documented in the literature. the nucleophilic acylation and Michael addition methods mentioned above can be scaled up for industrial applications, given their efficiency and high yields.

Analyse Des Réactions Chimiques

Types of Reactions:

Michael Addition: As mentioned earlier, 3-oxo-2-phenylpropanenitrile undergoes Michael addition with linear conjugated enynones to form polyfunctional δ-diketones.

Heterocyclization: The δ-diketones formed from the Michael addition can undergo heterocyclization with hydrazine to form substituted 5,6-dihydro-4H-1,2-diazepine.

Common Reagents and Conditions:

Sodium Methoxide: Used as a base in the Michael addition reaction.

Hydrazine: Used in the heterocyclization reaction to form diazepines.

Major Products:

Polyfunctional δ-Diketones: Formed from the Michael addition reaction.

Substituted 5,6-Dihydro-4H-1,2-Diazepine: Formed from the heterocyclization of δ-diketones with hydrazine.

Applications De Recherche Scientifique

Chemistry:

3-Oxo-2-phenylpropanenitrile is used as a building block in organic synthesis. Its reactivity with various nucleophiles and electrophiles makes it a valuable intermediate for the synthesis of complex organic molecules, including heterocycles and polyfunctional compounds .

Biology and Medicine:

Industry:

In the industrial sector, this compound can be used in the synthesis of fine chemicals, agrochemicals, and pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile intermediate for the production of a wide range of products .

Mécanisme D'action

The mechanism of action of 3-oxo-2-phenylpropanenitrile in chemical reactions typically involves nucleophilic addition or substitution reactions. In the Michael addition reaction, the compound acts as a nucleophile, attacking the electrophilic carbon-carbon double bond of the enynone substrate. This results in the formation of a new carbon-carbon bond and the generation of polyfunctional δ-diketones .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

Table 1: Structural Comparison of 3-Oxo-2-phenylpropanenitrile and Analogues

Positional Isomerism: 2-Phenyl vs. 3-Phenyl Derivatives

- Its primary use is in cyclocondensation reactions, such as forming pyrazolo[1,5-a]pyrimidines with aminopyrazoles .

- 3-Oxo-3-phenylpropanenitrile: The phenyl group at C3 conjugates directly with the ketone, enhancing electrophilicity. This compound undergoes Michael additions with enynones to yield polyfunctional δ-diketones (e.g., 2-Benzoyl-3-(2-oxo-2-phenylethyl)-5-phenylpent-4-ynenitrile) in yields up to 90% under sodium methoxide catalysis .

Heteroaromatic vs. Aromatic Substituents

- 3-Oxo-3-(2-thienyl)propanenitrile : The thienyl group introduces sulfur-based π-electron delocalization, which may alter regioselectivity in cyclization reactions compared to phenyl analogues. It is used in synthesizing sulfur-containing heterocycles .

- 3-Oxo-3-(1-methylindolyl)propanenitrile : The indole substituent provides a bulky, electron-rich aromatic system, facilitating unique reactivity in diazonium salt coupling reactions .

Electron-Withdrawing vs. Electron-Donating Groups

- 3-(4-Chlorophenyl)-3-oxo-2-phenylpropanenitrile : The chloro substituent increases electrophilicity at the ketone, making it more reactive toward nucleophiles. However, specific applications are less documented .

Physicochemical Properties

Table 2: Physical Properties Comparison

Activité Biologique

3-Oxo-2-phenylpropanenitrile, commonly referred to as a derivative of phenylpropanenitrile, has garnered attention in scientific research due to its potential biological activities. This compound is characterized by the presence of both a ketone and a nitrile functional group, which contribute to its reactivity and interaction with biological systems. This article delves into the biological activity of this compound, exploring its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This structure features a phenyl group attached to a propanoyl group with a nitrile substituent, which plays a crucial role in its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study evaluated its effectiveness against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth. The compound's mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies have shown that the compound can induce apoptosis in cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the activation of caspase pathways, leading to programmed cell death.

Case Study: Induction of Apoptosis

A notable study demonstrated that treatment with this compound resulted in a dose-dependent increase in apoptotic cells in MCF-7 breast cancer cells. Flow cytometry analysis revealed an increase in the proportion of cells in the sub-G1 phase, indicating DNA fragmentation associated with apoptosis.

Table 2: Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Caspase activation |

| A549 | 20 | DNA fragmentation |

| HeLa | 12 | Mitochondrial depolarization |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The nitrile group can participate in nucleophilic addition reactions, while the ketone can engage in hydrogen bonding with various biomolecules. This dual functionality allows the compound to modulate enzyme activities and influence cellular signaling pathways.

Interaction with Enzymes

Research has shown that this compound can inhibit certain enzymes involved in metabolic processes. For instance, it has been identified as an inhibitor of cyclooxygenase (COX) enzymes, which play a role in inflammation and cancer progression.

Q & A

Q. What are the common synthetic routes for 3-Oxo-2-phenylpropanenitrile in laboratory settings?

Basic Research Question

this compound is synthesized via condensation reactions involving α-cyanoketones or β-ketonitriles. A prominent method involves the reaction of phenylacetonitrile derivatives with carbonyl-containing reagents under basic conditions. For instance, in the synthesis of heterocyclic compounds like pyrazolo[1,5-a]pyrimidines, this compound acts as a key intermediate, reacting with amino pyrazoles in ethanol under catalytic piperidine at 0–5°C . Optimization of reaction parameters (e.g., solvent polarity, temperature) is critical for yield improvement.

Q. How is this compound characterized using spectroscopic and crystallographic methods?

Basic Research Question

Characterization typically involves:

- NMR Spectroscopy : NMR reveals signals for the phenyl ring (δ 7.3–7.5 ppm), ketone carbonyl (δ ~3.5 ppm), and nitrile group (δ ~2.8 ppm). NMR confirms the nitrile carbon at δ ~115 ppm and the ketone carbonyl at δ ~195 ppm .

- Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 145.16 (CHNO), with fragmentation patterns indicating loss of the nitrile group (–CN, m/z 118) .

- X-ray Crystallography : Crystallographic data (not directly available for this compound but inferred from analogs) would confirm planar geometry around the ketone and nitrile groups, with bond angles consistent with sp hybridization .

Q. What computational methods are employed to study the electronic structure and reactivity of this compound?

Advanced Research Question

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) are used to:

- Map electrostatic potential surfaces , identifying nucleophilic (nitrile) and electrophilic (ketone) sites .

- Analyze Fukui indices to predict reactivity in condensation reactions, showing higher electrophilicity at the ketone carbon .

- Simulate vibrational spectra (IR/Raman) for comparison with experimental data, validating structural assignments .

Contradictions between computational and experimental results (e.g., bond lengths) may arise from solvent effects or crystal packing, requiring hybrid solvation models (e.g., PCM) for accuracy .

Q. How does the nitrile group influence the reactivity of this compound in heterocyclic synthesis?

Advanced Research Question

The nitrile group enhances electrophilicity at the α-carbon, facilitating nucleophilic attack in cyclization reactions. For example, in pyrazolo[1,5-a]pyrimidine synthesis, the nitrile stabilizes intermediate enolates, directing regioselectivity toward C-3 of the pyrimidine ring . Comparative studies with non-nitrile analogs (e.g., 3-oxo-2-phenylpropanamide) show reduced cyclization efficiency (<50% yield), highlighting the nitrile’s role in transition-state stabilization .

Q. What are the key physical and chemical properties of this compound relevant to its handling in research?

Basic Research Question

- Physical Properties : Melting point: 157–160°C; Boiling point: 242.7°C at 760 mmHg .

- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and ethanol; insoluble in water .

- Stability : Hygroscopic; store under inert gas (N) at 2–8°C to prevent hydrolysis of the nitrile group .

- Hazards : Causes skin/eye irritation (GHS Category 2); use PPE (nitrile gloves, goggles) and work in a fume hood .

Q. What role does this compound play in the synthesis of pharmacologically active compounds?

Advanced Research Question

This compound is a precursor in synthesizing:

- Pyrazolo[1,5-a]pyrimidines : Anticancer and antiviral agents. Reaction with 5-aminopyrazoles yields scaffolds with IC values <10 μM against kinase targets .

- Amphetamine Analogs : Forensic studies identify it as a regulated precursor; its nitro analog (3-oxo-2-phenylbutanamide) is linked to illicit drug synthesis .

- Comparative Reactivity : Unlike thiophene analogs (e.g., 3-oxo-3-(thiophen-2-yl)propanenitrile), the phenyl group enhances aromatic stacking in target binding, improving drug potency .

Q. How do researchers resolve contradictions in spectral data for this compound derivatives?

Advanced Research Question

Discrepancies in NMR or mass spectra (e.g., unexpected splitting or fragment ions) are addressed by:

- Isotopic Labeling : Using -labeled nitrile to track reaction pathways .

- High-Resolution MS (HRMS) : Resolving ambiguous m/z values (e.g., distinguishing CHNO from CHNO) .

- Dynamic NMR : Studying tautomerism or rotameric equilibria in solution, which may obscure spectral interpretations .

Propriétés

IUPAC Name |

3-oxo-2-phenylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c10-6-9(7-11)8-4-2-1-3-5-8/h1-5,7,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGDKAIHGKFPFTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5841-70-3 | |

| Record name | 5841-70-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403771 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Formyl-2-phenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.